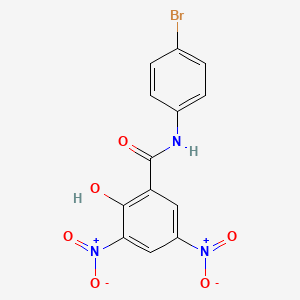
n-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group, a hydroxy group, and two nitro groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide typically involves the condensation of 4-bromophenylamine with 2-hydroxy-3,5-dinitrobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
N-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-(4-aminophenyl)-2-hydroxy-3,5-dinitrobenzamide.
Oxidation: Formation of N-(4-Bromophenyl)-2-oxo-3,5-dinitrobenzamide.
科学的研究の応用
N-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a lead compound for drug development.
作用機序
The mechanism of action of N-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit the biosynthesis of essential bacterial lipids, thereby exhibiting antimicrobial activity. In cancer cells, it may interfere with cell proliferation pathways, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-Bromophenyl)sulfonylbenzoyl-L-valine: Exhibits antimicrobial and antioxidant activities.
Uniqueness
N-(4-Bromophenyl)-2-hydroxy-3,5-dinitrobenzamide is unique due to the presence of both hydroxy and nitro groups on the benzamide core, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
10515-59-0 |
|---|---|
分子式 |
C13H8BrN3O6 |
分子量 |
382.12 g/mol |
IUPAC名 |
N-(4-bromophenyl)-2-hydroxy-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8BrN3O6/c14-7-1-3-8(4-2-7)15-13(19)10-5-9(16(20)21)6-11(12(10)18)17(22)23/h1-6,18H,(H,15,19) |
InChIキー |
NPGDASRIRYDUMP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















